molecular formula C18H15NO3 B5369326 ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate

ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate

Cat. No.: B5369326
M. Wt: 293.3 g/mol
InChI Key: AGSJCEZQKHIHOP-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Properties

IUPAC Name

ethyl 2-(3-phenylprop-2-ynoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSJCEZQKHIHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate typically involves the reaction of 3-phenyl-2-propynoyl isocyanate with ethanol. The isocyanate is generated in situ from the corresponding carboxamide using oxalyl chloride . The reaction proceeds under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The triple bond in the propynoyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. The ester and amide groups can form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Shares the benzoate ester group but lacks the phenylpropynoyl and amide groups.

    Phenylacetylene: Contains the phenylpropynoyl group but lacks the ester and amide groups.

    Benzamide: Contains the amide group but lacks the ester and phenylpropynoyl groups.

Uniqueness

Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate is unique due to its combination of ester, amide, and phenylpropynoyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

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